molecular formula C18H13N3O3S B3867660 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

Cat. No.: B3867660
M. Wt: 351.4 g/mol
InChI Key: MOQKCRZLSRDMBV-UDWIEESQSA-N
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Description

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate is a complex organic compound that features a combination of pyridine, hydrazine, phenyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of pyridine-4-carboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Aldol Condensation: The hydrazone intermediate is then subjected to an aldol condensation reaction with 4-formylphenyl thiophene-2-carboxylate under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and catalysts in solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
  • 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
  • 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Uniqueness

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in materials science and organic electronics.

Properties

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)24-18(23)16-2-1-11-25-16/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQKCRZLSRDMBV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

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